2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid

Übersicht

Beschreibung

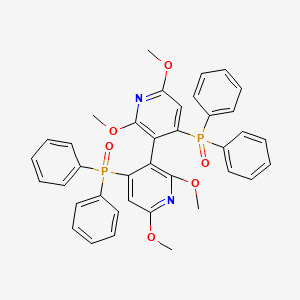

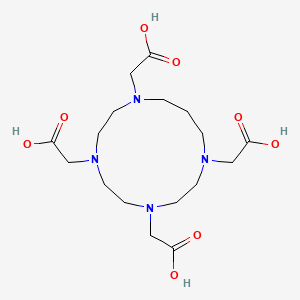

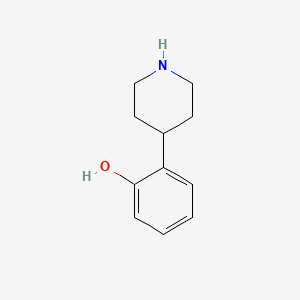

Tetraxetan is a macrocyclic chelating agent with a unique structure. It belongs to the class of tetraazamacrocycles and is designed for use in radiopharmaceuticals and molecular imaging . Its primary function is to form stable complexes with metal ions, particularly lanthanides and actinides .

Synthesis Analysis

Tetraxetan can be synthesized through several methods, including template condensation and cyclization reactions . One common approach involves the reaction of 1,4,7,10-tetraazacyclotridecane (cyclen) with bromomethylacetic acid or its derivatives. The resulting compound undergoes further functionalization to introduce the tetraacetic acid moieties.

Molecular Structure Analysis

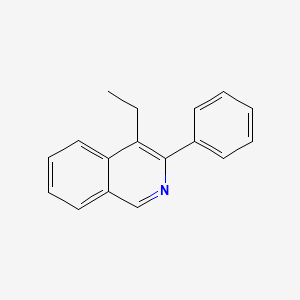

The molecular formula of Tetraxetan is C14H26N4O6 , and its linear formula is C17H30N4O8 . It consists of a central cyclen core with four pendant acetic acid groups. The tetraazamacrocyclic structure provides multiple coordination sites for metal ions, making it an excellent chelator.

Chemical Reactions Analysis

Tetraxetan forms stable complexes with various metal ions, including gadolinium , yttrium , and lutetium . These complexes are used in magnetic resonance imaging (MRI) and radioimmunotherapy . The chelation process involves the coordination of metal ions by the nitrogen atoms in the cyclen ring and the carboxylate groups from the acetic acid moieties.

Physical And Chemical Properties Analysis

- Physical Form : Tetraxetan appears as a white solid in powder form.

- Molecular Weight : Approximately 346.38 g/mol .

- Solubility : Soluble in water and polar organic solvents.

- Storage : Sealed and stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Stability Constants in Biomedical and Environmental Applications

The stability constants of proton (hydron) and metal complexes of complexones, including 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid, have been critically evaluated for their biomedical and environmental applications. This study provides insights into typical errors in stability constant measurements and offers high-quality data as recommended or provisional guidelines (Anderegg et al., 2005).

Microwave Technology in Synthesis

A key intermediate compound of 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid was synthesized using microwave technology. This method showed advantages in terms of decreased reaction time and increased yield compared to traditional methods (Wang Yan-hui, 2007).

Coordination Chemistry in Radiopharmaceutics and Imaging Contrast Agents

The coordination chemistry of metal–2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid complexes has been extensively reviewed. These complexes are significant carriers for metal-based radiopharmaceutics and imaging contrast agents. The review includes analysis of structural variability and insight into the diversity of structures obtained, providing valuable information on structure–stability relationships (Viola-Villegas & Doyle, 2009).

Synthesis and Chelation Chemistry in Biomedical Applications

The synthesis and chelation chemistry of 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid-peptide conjugates have been explored. These metal complexes are increasingly used as targeted imaging and therapeutic radiopharmaceuticals and MRI contrast agents. This research covers bifunctional derivatives, solution and solid-phase synthesis, and the biomedical applications of various metal complexes (De Leon-Rodriguez & Kovács, 2008).

Dynamic Behavior in Paramagnetic Lanthanide Macrocyclic Chelate

The chelate YbDOTA, a derivative of 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid, has been studied for its conformations and interconversion between isomers. This research, conducted via EXSY NMR spectroscopy, provided an activation energy for isomer conversion, contributing to our understanding of the dynamic behavior of such chelates (Jacques & Desreux, 1994).

Safety And Hazards

- Hazard Statements : Tetraxetan is not considered highly hazardous. However, standard laboratory precautions should be followed.

- Safety Measures : Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment.

- Disposal : Dispose of according to local regulations.

Zukünftige Richtungen

Research on Tetraxetan continues to explore its applications in targeted drug delivery, theranostics, and personalized medicine. Further optimization of its stability, biodistribution, and pharmacokinetics is essential for its clinical success.

Eigenschaften

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O8/c22-14(23)10-18-2-1-3-19(11-15(24)25)5-7-21(13-17(28)29)9-8-20(6-4-18)12-16(26)27/h1-13H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHDJYYROCOPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436489 | |

| Record name | 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid | |

CAS RN |

60239-20-5 | |

| Record name | 1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60239-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)

![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)

![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride](/img/structure/B1625243.png)